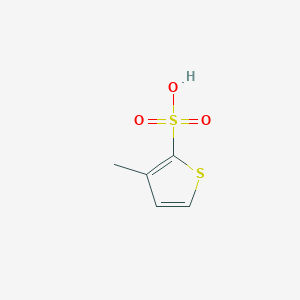

3-Methylthiophene-2-sulfonic acid

Description

Contextualization within Organosulfur and Heterocyclic Chemistry

3-Methylthiophene-2-sulfonic acid belongs to the broad classes of organosulfur compounds and heterocyclic compounds. Organosulfur compounds, which contain at least one carbon-sulfur bond, are integral to many areas of chemistry and biology. The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, is a key structural motif in numerous pharmaceuticals and materials. nih.gov Thiophenes are considered electron-rich and possess bioisosteric properties, enabling them to interact with a variety of biological targets. nih.gov

Heterocyclic chemistry, the study of cyclic compounds containing atoms of at least two different elements in their rings, is a vast and critical field. Thiophenes are a prominent family within this class. nih.gov The parent compound, 3-methylthiophene (B123197), is a colorless, flammable liquid that serves as a precursor to pharmaceuticals and pesticides. wikipedia.org The addition of a sulfonic acid group to this parent structure creates this compound, a more specialized derivative.

Significance of Sulfonic Acid Functionalization in Thiophene Systems

The functionalization of thiophene rings with sulfonic acid groups (–SO₃H) significantly alters their chemical and physical properties, opening up new avenues for their application. Sulfonic acid groups are strongly acidic and can increase the water solubility of organic compounds. This functionalization is a key strategy in the development of various materials. For instance, the introduction of sulfonic acid groups into polymer backbones, such as in poly(styrene)sulfonate (PSS), is crucial for creating materials like PEDOT:PSS, a widely used conductive polymer. mdpi.com

In the context of materials science, sulfonic acid-functionalized materials, including those based on silica (B1680970), titania, and zirconia, are employed as efficient catalysts in a range of chemical reactions. mdpi.com The sulfonic acid moiety can act as a solid acid catalyst, offering advantages in terms of reusability and separation from reaction mixtures. mdpi.com This functionalization can be achieved through various methods, including post-synthetic modification of pre-formed structures. nih.gov The presence of the sulfonic acid group on the thiophene ring in this compound can therefore be expected to impart catalytic activity and modify its electronic properties.

Overview of Key Research Domains and Contemporary Investigations

Research involving this compound and related functionalized thiophenes is concentrated in several key areas. One major domain is materials science, particularly in the development of conductive polymers and catalysts. Thiophene derivatives are fundamental building blocks for organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The electronic properties of these materials can be tuned by the introduction of various functional groups.

In medicinal chemistry, thiophene-containing compounds have been extensively investigated for a wide range of biological activities, including as anti-diabetic, anticancer, and anti-inflammatory agents. nih.gov While specific research on the biological applications of this compound is not widely documented in publicly available literature, the broader class of functionalized thiophenes is of significant interest. The asymmetric functionalization and dearomatization of thiophenes are also emerging areas of research, aiming to create complex, chiral molecules with potential applications in drug discovery and catalysis. rsc.org Furthermore, the synthesis of well-defined, regioregular oligo- and polythiophenes is a subject of ongoing investigation to better understand the fundamental structure-property relationships in these materials. ethz.ch

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOSTUCCDODTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586366 | |

| Record name | 3-Methylthiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159877-58-3 | |

| Record name | 3-Methylthiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylthiophene 2 Sulfonic Acid and Its Precursors

Direct Sulfonation Pathways of Thiophene (B33073) Derivatives

Direct sulfonation is a common method for the synthesis of sulfonic acids from aromatic compounds, including thiophene and its derivatives. nih.govchemithon.com This electrophilic aromatic substitution reaction involves the introduction of a sulfonic acid group (-SO3H) onto the thiophene ring. nih.gov

Regioselective Sulfonation Strategies

The thiophene ring is more reactive than benzene (B151609) towards electrophilic substitution. nih.govstackexchange.com Substitution preferentially occurs at the C-2 position. stackexchange.com This is because the intermediate formed during electrophilic attack at this position is more stable. The reactivity order among similar five-membered heterocyclic compounds is pyrrole (B145914) > furan (B31954) > thiophene. stackexchange.com This difference in reactivity is attributed to factors like the electronegativity of the heteroatom and the resonance stabilization of the aromatic ring. stackexchange.com

For 3-methylthiophene (B123197), the directing effects of the methyl group and the sulfur heteroatom must be considered. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. In the case of 3-methylthiophene, the positions ortho to the methyl group are C2 and C4, and the position para is C5. The sulfur atom strongly directs electrophilic substitution to the adjacent C2 and C5 positions. Therefore, for an electrophilic substitution on 3-methylthiophene, the substitution is expected to occur predominantly at the C2 position due to the combined directing effects of the methyl group and the sulfur atom.

Influence of Reaction Conditions on Product Distribution and Yield

Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. chemithon.comstackexchange.com The use of sulfur trioxide (SO3) in a continuous air/SO3 process is often employed for large-scale industrial production due to its high reactivity and stoichiometric nature. chemithon.com However, this method requires precise control to avoid side reactions. chemithon.com

The reaction temperature is another critical factor. Sulfonation of aromatic compounds is often carried out at or below 100°C to minimize the formation of undesirable by-products. google.com For instance, in the sulfonation of nitrobenzene, a temperature range of 40°C to 60°C is preferred. google.com The duration of the reaction also plays a role; longer reaction times can lead to a higher degree of sulfonation but may also increase the likelihood of side reactions. nih.govrsc.org

| Sulfonating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Concentrated Sulfuric Acid | Room temperature to elevated temperatures. rsc.org | Readily available. | Can lead to slower reaction rates and requires longer reaction times. rsc.org |

| Oleum (H2SO4·SO3) | Generally low temperatures. | More reactive than sulfuric acid. | Can lead to over-sulfonation and side reactions if not controlled. |

| Chlorosulfonic Acid (ClSO3H) | Low temperatures. stackexchange.com | Highly reactive, can be used for both sulfonation and chlorosulfonation. stackexchange.comwikipedia.org | Hazardous and difficult to handle. stackexchange.com |

| Sulfur Trioxide (SO3) | Vapor phase with dry air. chemithon.com | Rapid and stoichiometric, suitable for large-scale production. chemithon.com | Requires tight process control to prevent side reactions like the formation of 1,4-dioxane. chemithon.com |

Indirect Synthetic Routes via Halosulfonation and Subsequent Transformations

An alternative to direct sulfonation is the use of halosulfonation, particularly chlorosulfonation, followed by hydrolysis of the resulting sulfonyl halide. wikipedia.orggoogle.com This two-step process can offer better control over the reaction and is a widely used method for preparing sulfonic acids. nih.gov

Chlorosulfonation as a Precursor Step

Chlorosulfonation involves the reaction of an aromatic compound with chlorosulfonic acid to introduce a sulfonyl chloride (-SO2Cl) group. stackexchange.comwikipedia.org In the case of 3-methylthiophene, this reaction would yield 3-methylthiophene-2-sulfonyl chloride. The electrophile in this reaction is believed to be SO2Cl+. stackexchange.com

The reaction is typically carried out at low temperatures to control its exothermicity and prevent side reactions. stackexchange.com The resulting sulfonyl chloride is a key intermediate that can be readily converted to the corresponding sulfonic acid. wikipedia.orgutdallas.edu

Conversion of Sulfonyl Halides to Sulfonic Acids

Sulfonyl chlorides are reactive compounds that readily undergo hydrolysis to form sulfonic acids. wikipedia.org The conversion is typically achieved by treating the sulfonyl chloride with water. wikipedia.org This reaction is a straightforward and efficient way to produce the desired sulfonic acid from the sulfonyl chloride intermediate. wikipedia.orgutdallas.edu

R-SO2Cl + H2O → R-SO3H + HCl wikipedia.org

Multistep Synthetic Approaches from Substituted Thiophenes

The synthesis of 3-methylthiophene-2-sulfonic acid can also be part of a larger, multistep synthetic sequence starting from other substituted thiophenes. utdallas.educhemicalbook.comgoogle.com For example, a synthetic route might involve the initial preparation of 3-methylthiophene itself, followed by the introduction of the sulfonic acid group. orgsyn.orgwikipedia.org

One documented synthesis of 3-methylthiophene involves the reaction of disodium (B8443419) methylsuccinate with phosphorus heptasulfide. orgsyn.org Another approach is the reaction of mercaptoacetaldehyde (B1617137) with methyl vinyl ketone. google.com Once 3-methylthiophene is obtained, it can be subjected to sulfonation or chlorosulfonation as described in the previous sections.

Novel and Sustainable Synthetic Methodologies

Mechanochemical Sulfonation Techniques

Mechanochemistry, a branch of chemistry that investigates chemical and physicochemical transformations initiated by mechanical energy, has emerged as a powerful tool for the sustainable synthesis of various organic compounds, including aromatic sulfonic acids. This solvent-free or low-solvent approach offers significant advantages over conventional solution-phase reactions, such as reduced waste, shorter reaction times, and access to different reaction pathways.

High-speed ball milling is a common mechanochemical technique where solid reactants are placed in a milling vessel with grinding balls. The mechanical energy generated by the collision of the balls with the reactants and the vessel walls induces chemical reactions.

A notable development in this area is the mechanochemical sulfonation of aromatic compounds using a solid sulfonating agent. Research has demonstrated the successful sulfonation of various arenes by high-speed ball milling with sodium bisulfate monohydrate (NaHSO₄·H₂O) in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅). researchgate.net This method has been successfully applied to the sulfonation of thiophene, converting it to thiophene-2-sulfonic acid in good yield. researchgate.net This suggests a viable pathway for the direct sulfonation of 3-methylthiophene to produce this compound.

The proposed mechanism for this mechanochemical sulfonation involves the in situ generation of sulfuric acid (H₂SO₄) from the reaction of NaHSO₄·H₂O with P₂O₅. The mechanical energy then facilitates the electrophilic aromatic substitution of the thiophene ring with the generated sulfonating species.

Table 1: Mechanochemical Sulfonation of Thiophene

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thiophene | NaHSO₄·H₂O, P₂O₅ | High-speed ball milling | Thiophene-2-sulfonic acid | 77% | researchgate.net |

The extension of this methodology to 3-methylthiophene is highly plausible. The methyl group at the 3-position is an activating group, which would likely facilitate the electrophilic sulfonation at the adjacent C2 position, leading to the desired this compound. The optimization of reaction parameters such as milling frequency, time, and the ratio of reactants would be crucial for maximizing the yield and selectivity of this transformation.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursor, 3-methylthiophene, can be significantly improved by applying these principles.

Precursor Synthesis: The synthesis of the precursor, 3-methylthiophene, has traditionally involved methods that may not be environmentally ideal. orgsyn.org However, recent advancements focus on more sustainable routes. One such approach involves the use of renewable feedstocks. For instance, research has demonstrated the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur. researchgate.netdntb.gov.ua While not directly producing 3-methylthiophene, this showcases a move towards bio-based starting materials in thiophene chemistry. Another sustainable strategy for thiophene synthesis involves the chemoselective heterocyclization of bromoenynes using potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water. organic-chemistry.org This transition-metal-free approach offers an environmentally friendlier alternative to traditional methods. organic-chemistry.org

Sulfonation Step: The sulfonation of 3-methylthiophene can also be optimized using green chemistry principles. Beyond mechanochemistry, other sustainable strategies for sulfonation have been explored. A mild and sustainable one-step synthesis of aryl sulfonic acids has been developed using halides and thiourea (B124793) dioxide as a sulfur dioxide surrogate, with air as the green oxidant. rsc.org This method avoids the use of harsh sulfonating agents and can proceed under transition-metal-free conditions. rsc.org

The application of these green principles to the synthesis of this compound would involve a holistic assessment of the entire synthetic pathway, from the choice of starting materials to the final purification steps.

Table 2: Application of Green Chemistry Principles in Thiophene Synthesis

| Green Chemistry Principle | Application in Thiophene Synthesis | Example/Reference |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of thiophene derivatives from biomass-derived methyl levulinate. | researchgate.netdntb.gov.ua |

| Atom Economy | Transition-metal-free synthesis of thiophenes from buta-1-enes and potassium sulfide (B99878) via C-H bond cleavage. | organic-chemistry.org |

| Use of Safer Solvents and Reagents | Using a mixed solvent of tetrabutylphosphonium bromide and water for heterocyclization. | organic-chemistry.org |

| Design for Energy Efficiency | Mechanochemical synthesis, which often requires less energy than conventional heating. | researchgate.net |

| Catalysis | Use of recyclable catalysts for the synthesis of thiophene derivatives. | organic-chemistry.org |

By integrating mechanochemical techniques and adhering to green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible. These novel methodologies represent the future direction of synthetic organic chemistry, where the elegance of a chemical transformation is judged not only by its yield but also by its environmental impact.

Chemical Reactivity and Mechanistic Investigations of 3 Methylthiophene 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

Thiophene and its derivatives are known to undergo electrophilic aromatic substitution (EAS) reactions, often more readily than benzene (B151609). stackexchange.comquora.com This enhanced reactivity is attributed to the electron-rich nature of the thiophene ring, where the sulfur atom's lone pair of electrons contributes to the π-system, and a lower resonance stabilization energy compared to benzene, which leads to a lower activation energy for the substitution reaction. stackexchange.com Substitution on an unsubstituted thiophene ring preferentially occurs at the C-2 (α) position due to the greater stability of the resulting carbocation intermediate. stackexchange.comquora.compearson.com

In 3-Methylthiophene-2-sulfonic acid, the positions available for electrophilic attack are C-4 and C-5. The directing effects of the existing substituents determine the regioselectivity of further substitutions.

Methyl Group (-CH₃) at C-3: An alkyl group is an activating group that directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, the methyl group at C-3 would direct substitution to the C-2 and C-4 positions.

Sulfonic Acid Group (-SO₃H) at C-2: A sulfonic acid group is a deactivating group due to its electron-withdrawing nature. unizin.org On an aromatic ring, it typically directs incoming electrophiles to the meta position. In this case, with the sulfonic acid group at C-2, it would direct substitution to the C-4 and C-5 positions. uoanbar.edu.iq

The combined influence of these two groups results in a cooperative directing effect towards the C-4 position and a primary directing effect towards the C-5 position by the sulfonic acid group. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C-5 position, with possible minor substitution at the C-4 position.

Table 1: Directing Effects of Substituents on the Thiophene Ring

| Substituent | Type | Position on Ring | Directing Effect |

| -CH₃ (Methyl) | Activating | 3 | Ortho (2, 4), Para (5 - less significant) |

| -SO₃H (Sulfonic Acid) | Deactivating | 2 | Meta (4, 5) |

Compared to unsubstituted thiophene, which is more reactive than benzene, this compound is expected to be less reactive due to the strong deactivating nature of the sulfonic acid group. stackexchange.comunizin.org However, when compared to thiophene-2-sulfonic acid, the presence of the activating methyl group in this compound should render it more reactive. Conversely, it will be significantly less reactive than 3-methylthiophene (B123197), where the ring is activated by the methyl group without the presence of a deactivating group.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

| Compound | Substituents | Predicted Reactivity |

| 3-Methylthiophene | -CH₃ (activating) | Highest |

| Thiophene | None | High |

| This compound | -CH₃ (activating), -SO₃H (deactivating) | Moderate |

| Thiophene-2-sulfonic acid | -SO₃H (deactivating) | Low |

| Benzene | None | Lower than thiophene |

Nucleophilic Substitution at the Sulfonyl Center (in derivatives like sulfonyl chlorides)

The sulfonic acid group itself is generally unreactive towards nucleophilic substitution. However, it can be converted into a more reactive sulfonyl chloride derivative. For instance, treatment of a sulfonic acid with thionyl chloride (SOCl₂) or a similar chlorinating agent can yield the corresponding sulfonyl chloride. A procedure for a similar compound, 3-(2-methoxyethyl)thiophene, involves reaction with chlorosulfonic acid to yield 3-(2-methoxyethyl)thiophene-2-sulfonyl chloride. prepchem.com

Once formed, 3-methylthiophene-2-sulfonyl chloride is expected to be a reactive electrophile at the sulfur center. The sulfonyl chloride group contains a good leaving group (Cl⁻), making it susceptible to attack by a variety of nucleophiles. orgsyn.org This reactivity is analogous to that of arenesulfonyl chlorides. mdpi.com The reaction typically proceeds through a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This process is fundamental to the synthesis of sulfonamides, sulfonate esters, and other derivatives. The mechanism can be either a concerted Sₙ2-like process or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions. nih.gov

Table 3: Representative Nucleophilic Substitution Reactions of 3-Methylthiophene-2-sulfonyl Chloride

| Nucleophile (Nu⁻) | Product |

| H₂O | This compound |

| R-OH (Alcohol) | 3-Methylthiophene-2-sulfonate ester |

| R-NH₂ (Amine) | N-substituted-3-methylthiophene-2-sulfonamide |

Redox Chemistry Involving the Sulfonic Acid Moiety and Thiophene Ring

The redox chemistry of this compound involves potential transformations of both the thiophene ring and its substituents.

The oxidation of this compound can lead to several products depending on the oxidizing agent and reaction conditions.

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized. Mild oxidation can lead to the formation of this compound 1-oxide, and further oxidation can yield the corresponding this compound 1,1-dioxide. researchgate.net

Oxidation of the Sulfonic Acid Group: Stronger oxidation can cause cleavage of the carbon-sulfur bond of the sulfonic acid group, leading to the formation of sulfate (B86663) ions. researchgate.net This process is a known pathway for the degradation of organic sulfonic acids.

Oxidation of the Methyl Group: The methyl group attached to the thiophene ring can also be oxidized to a carboxylic acid group under appropriate conditions, which would yield 2-sulfothiophene-3-carboxylic acid.

The susceptibility of thiols and their oxidized forms, including sulfenic, sulfinic, and sulfonic acids, to oxidation by agents like hydrogen peroxide is well-documented, often proceeding through a series of steps to the final sulfonic acid or to C-S bond cleavage products. nih.govnih.govgoogle.com

The reduction of this compound can also proceed via different pathways.

Reduction of the Sulfonic Acid Group: Aromatic sulfonic acids and their derivatives can be reduced to the corresponding thiols (thiophenols). google.com This would convert this compound into 3-methylthiophene-2-thiol.

Reduction of the Thiophene Ring: The thiophene ring itself can be reduced. Catalytic hydrogenation or reduction with reagents like zinc and sulfuric acid can lead to partial reduction to form dihydrothiophenes or complete reduction to form the corresponding thiophane (tetrahydrothiophene). researchgate.net For example, the reduction of alkyl-substituted thiophenes with a Zn-H₂SO₄ system can yield 2,5-dihydrothiophenes and thiophanes. researchgate.net

Table 4: Potential Redox Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Oxidation (Ring) | Mild oxidizing agent (e.g., m-CPBA) | This compound 1-oxide / 1,1-dioxide |

| Oxidation (C-S Cleavage) | Strong oxidizing agent | Sulfate ions |

| Oxidation (Methyl Group) | e.g., KMnO₄, Na₂Cr₂O₇ | 2-Sulfothiophene-3-carboxylic acid |

| Reduction (Sulfonic Acid) | e.g., Zn/H⁺ | 3-Methylthiophene-2-thiol |

| Reduction (Ring) | e.g., Catalytic Hydrogenation, Zn/H₂SO₄ | Dihydro-3-methylthiophene-2-sulfonic acid, Tetrahydro-3-methylthiophene-2-sulfonic acid |

Acid-Base Interactions and Protonation Effects

The sulfonic acid group (-SO₃H) attached to the thiophene ring is a strong Brønsted-Lowry acid. This acidity is a defining feature of this compound, and its interactions are primarily governed by the donation of a proton. The protonation of bases by this sulfonic acid is expected to be a highly favorable process.

The thiophene ring itself, being an electron-rich aromatic system, can also participate in acid-base interactions. The sulfur atom in the thiophene ring possesses lone pairs of electrons, making it a potential site for protonation, especially in highly acidic media. However, the presence of the strongly electron-withdrawing sulfonic acid group at the adjacent position (C2) would significantly decrease the basicity of the thiophene ring. Quantum chemical investigations on protonated thiophene and its cyano-derivatives have shown that protonation can occur on the ring, and the proton affinity is a key parameter in these interactions. rsc.org

Mechanistic Studies of Specific Transformations

Detailed mechanistic studies specifically targeting this compound are scarce. However, insights can be gleaned from research on analogous compounds.

The kinetics of reactions involving this compound would largely depend on its role as an acid catalyst or as a reactant itself. As a strong acid, it would be an effective catalyst for reactions such as esterification, hydrolysis, and other acid-catalyzed transformations.

Table 1: Thermodynamic Data for Related Thiophene Compounds

| Compound | Enthalpy of Combustion (kJ/mol) | Enthalpy of Formation (gas phase, kJ/mol) |

| 2-Thiopheneacetic acid methyl ester | -3835.4 ± 1.5 | -367.3 ± 2.0 |

| 3-Thiopheneacetic acid methyl ester | -3832.1 ± 1.5 | -370.6 ± 2.0 |

This data is for related compounds and is intended to provide context for the thermodynamic properties of substituted thiophenes. Data is sourced from a study on thiopheneacetic acid methyl esters. umsl.edu

The identification of reaction intermediates is fundamental to understanding reaction mechanisms. In reactions where this compound acts as a reactant, for example in sulfonation or desulfonation reactions, the formation of transient species is expected.

Advanced analytical techniques like mass spectrometry are crucial for detecting short-lived reaction intermediates. nih.gov For instance, in the oxidation of a related sulfur-containing heterocyclic compound, 2-methylbenzoisothiazol-3-one, several reaction intermediates were detected and structurally characterized using high-resolution tandem mass spectrometry. nih.gov These included hydroxylated and ring-opened species, providing a detailed picture of the reaction pathway. nih.gov

In the context of this compound, potential reaction intermediates could include sulfonyl radicals, thienyl cations, or ring-opened products, depending on the specific reaction conditions. The stability of these intermediates would be influenced by the electronic effects of the methyl and sulfonate groups on the thiophene ring.

Table 2: Potential Reaction Intermediates in Transformations of Thiophene Derivatives

| Precursor Compound | Detected/Proposed Intermediates | Analytical Technique |

| 2-Methylbenzoisothiazol-3-one | 1-hydroxy-2-methyl-1,2-dihydro-3H-1λ⁴-benzo[d]isothiazol-3-one, 2-(methylcarbamoyl)benzenesulfinic acid | Laser Desorption/Ionization Mass Spectrometry |

| Protonated Cyanothiophenes | R-CNH⁺ | Quantum Chemical Calculations |

This table provides examples of intermediates identified in studies of related compounds to illustrate the types of species that might be formed in reactions involving substituted thiophenes. rsc.orgnih.gov

Derivatization and Functionalization Strategies

Synthesis of Sulfonyl Halides (e.g., Sulfonyl Chlorides) as Versatile Intermediates

The conversion of sulfonic acids to sulfonyl halides, particularly sulfonyl chlorides, is a fundamental step that opens the door to a wide range of subsequent reactions. Sulfonyl chlorides are highly reactive intermediates that can be readily transformed into sulfonamides, sulfonate esters, and other derivatives.

A common method for the synthesis of sulfonyl chlorides from sulfonic acids involves the use of chlorinating agents. For instance, the reaction of a thiophene (B33073) derivative with chlorosulfonic acid can yield the corresponding sulfonyl chloride. In a related synthesis, 3-(2-Methoxyethyl)thiophene was treated with chlorosulfonic acid at low temperatures (-15°C to -10°C) to produce 3-(2-methoxyethyl)thiophene-2-sulfonyl chloride. prepchem.com Another approach involves the use of reagents like phosphorus pentachloride or thionyl chloride.

A patented method for synthesizing 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride involves a multi-step process starting from 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylic acid methyl ester. google.com This process includes reaction with methanesulfonyl chloride, followed by an aromatization reaction and subsequent chlorine oxidation to yield the target sulfonyl chloride. google.com This particular sulfonyl chloride is noted as an intermediate in the synthesis of the herbicide thiencarbazone-methyl. google.com

The following table summarizes reagents commonly used for the synthesis of sulfonyl chlorides from sulfonic acids:

| Reagent | Conditions | Reference |

| Chlorosulfonic acid | Low temperature (-15°C to -10°C) | prepchem.com |

| Phosphorus pentachloride | Varies | |

| Thionyl chloride | Varies | |

| Chlorine gas | 0-5°C, in the presence of water | google.com |

These sulfonyl chlorides, including 3-methylthiophene-2-sulfonyl chloride, are valuable precursors for a variety of functional group transformations.

Formation of Sulfonate Esters and Their Applications in Organic Synthesis

Sulfonate esters, derived from sulfonic acids, are significant compounds in organic synthesis, primarily recognized for their utility as alkylating agents.

The direct esterification of sulfonic acids can be challenging. A prevalent method involves the initial conversion of the sulfonic acid to its more reactive sulfonyl chloride derivative, which is then reacted with an alcohol to form the sulfonate ester. google.com This two-step process is often preferred due to the higher reactivity of the sulfonyl chloride. google.com

Alternative one-step methods for the preparation of sulfonate esters from free sulfonic acids have been developed to avoid the use of hazardous reagents associated with the formation of sulfonyl chlorides. google.com One such method involves reacting the sulfonic acid with an ester of phosphoric acid or an adduct of a strong acid ester (like sulfuric acid) with an amide such as dimethylformamide. google.com For instance, methyl p-toluenesulfonate can be prepared by reacting p-toluenesulfonic acid with the reaction product of dimethyl sulfate (B86663) and dimethylformamide. google.com

The classic Fischer esterification method, which involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or dry hydrogen chloride, is a general method for ester synthesis. gatech.educhemguide.co.uk While this is standard for carboxylic acids, similar principles can be applied to sulfonic acids, though direct esterification is less common. The use of solid-acid catalysts, such as a porous phenolsulfonic acid-formaldehyde (PSF) resin, has also been reported for the esterification of fatty acids and could potentially be applied to sulfonic acids. organic-chemistry.org

Sulfonate esters are excellent alkylating agents because the sulfonate group is a very good leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. Methyl methanesulfonate (B1217627) (MMS) is a well-known alkylating agent that methylates guanine (B1146940) and adenine (B156593) bases in DNA. nih.gov While highly useful in research for studying DNA damage and repair, it's important to note that such agents can have effects beyond DNA, including inducing lipid stress at the inner nuclear membrane. nih.gov

In synthetic organic chemistry, sulfonate esters like tosylates and mesylates are frequently used to introduce alkyl groups. arkat-usa.org The reactivity of these esters can be influenced by the nature of the alkyl and sulfonyl groups. The use of polymer-bound sulfonate esters offers advantages such as easier handling and work-up. arkat-usa.org The choice of alkylating agent and reaction conditions can allow for chemoselectivity, for instance, the selective alkylation of a phenolic hydroxyl group over an alcohol. arkat-usa.org

Conversion to Sulfonamides and Other Nitrogen-Containing Derivatives

The synthesis of sulfonamides from 3-methylthiophene-2-sulfonyl chloride is a key transformation that introduces nitrogen-containing functional groups. Sulfonamides are a significant class of compounds with a wide range of biological activities. ekb.eg

The most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. ekb.eg

The general reaction is as follows: R-SO₂Cl + R'NH₂ → R-SO₂NHR' + HCl

Research has explored the synthesis of various thiophene-based sulfonamides. For example, novel sulfonamide-substituted coumarylthiazole derivatives have been synthesized and evaluated for their biological activities. nih.gov Thiophene derivatives containing sulfonamide moieties have shown interesting applications in medicinal chemistry. researchgate.net The synthesis often involves the reaction of a substituted thiophene sulfonyl chloride with an appropriate amine.

The following table provides examples of reaction conditions for sulfonamide synthesis:

| Amine Type | Base | Solvent | Reference |

| Primary amines | Triethylamine (TEA) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | ekb.eg |

| Aniline | Diethyl ether | ekb.eg | |

| Heteroaryl amines | Varies | Varies | ekb.eg |

Functionalization at the Thiophene Ring Through Coupling Reactions

The thiophene ring of 3-methylthiophene (B123197) derivatives can be further functionalized using various coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

A key strategy for enabling coupling reactions is the introduction of a handle onto the thiophene ring, such as a halogen or a boronic acid/ester group. For instance, 2-bromo-3-methylthiophene (B51420) can be converted to its corresponding Grignard or organolithium reagent, which can then participate in various coupling reactions. The lithiation of 2-bromo-3-methylthiophene with n-butyllithium, followed by reaction with an electrophile, is a common method. chemicalbook.com

Suzuki coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For example, 3-methylthiophene-2-boronic acid pinacol (B44631) ester can be synthesized from 2-bromo-3-methylthiophene and subsequently used in Suzuki reactions to form biaryl compounds. acs.org

Sonogashira coupling, another palladium-catalyzed reaction, is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction has been employed in the synthesis of complex photochromic molecules where thiophene-based units are coupled to other aromatic systems. acs.org

The following table summarizes some common coupling reactions used for thiophene functionalization:

| Coupling Reaction | Reactants | Catalyst | Application |

| Suzuki Coupling | Organoboron compound + Organohalide | Palladium catalyst | C-C bond formation |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium/Copper catalyst | C-C bond formation |

| Stille Coupling | Organotin compound + Organohalide | Palladium catalyst | C-C bond formation |

| Heck Coupling | Alkene + Aryl/Vinyl halide | Palladium catalyst | C-C bond formation |

Strategies for Creating Polyfunctional Thiophene Scaffolds

The development of polyfunctional thiophene scaffolds is crucial for creating molecules with tailored properties for applications in areas like materials science and medicinal chemistry. This involves the strategic introduction of multiple functional groups onto the thiophene ring.

One approach involves the ring-opening reactions of lithiated thienothiophenes, which can lead to polyfunctionalized thiophenes. rsc.orgrsc.org For example, the treatment of disubstituted dibromothienothiophenes with butyllithium (B86547) can generate dilithiated species that, upon warming, can rearrange to form polyfunctionalized thiophenes. rsc.orgrsc.org

Another strategy is the sequential introduction of functional groups using the methods described in the previous sections. For instance, starting with 3-methylthiophene, one could first introduce a sulfonyl chloride group at the 2-position. This can then be converted to a sulfonamide. Subsequently, another position on the thiophene ring could be halogenated and then subjected to a coupling reaction to introduce a different substituent.

The synthesis of thiophenes with multiple substituents often relies on carefully planned synthetic routes that control the regioselectivity of the reactions. The inherent reactivity of the different positions on the thiophene ring can be exploited to direct functionalization. For example, electrophilic substitution on 3-methylthiophene tends to occur at the 2- and 5-positions.

The creation of donor-acceptor (D-A) type linear conjugated polymers containing different thiophene derivatives is another example of creating polyfunctional scaffolds. mdpi.com In this context, dibromocyanostilbene has been polymerized with various thiophene units, including thiophene, dithiophene, and fused thienothiophenes, using direct C-H arylation. mdpi.com The properties of the resulting polymers, such as their light absorption and charge mobility, are influenced by the nature and number of the thiophene rings. mdpi.com

Role in Advanced Chemical Systems and Materials Research

As a Monomer in Polymer Chemistry

3-Methylthiophene (B123197) serves as a crucial monomer in the synthesis of poly(3-methylthiophene) (P3MT), a conductive polymer with significant research interest due to its high conductivity, processability, and environmental stability. researchgate.netosti.gov The properties of P3MT are influenced by the polymerization method, which can be broadly categorized into electrochemical and chemical oxidative techniques.

Electrochemical Polymerization of 3-Methylthiophene and its Derivatives

Electrochemical polymerization is a common method for synthesizing poly(3-methylthiophene) and its derivatives directly onto an electrode surface. epstem.netdtic.mil This technique allows for the formation of thin, uniform polymer films with controlled thickness and doping levels. acs.orgmdpi.com The process involves the oxidation of the 3-methylthiophene monomer at an applied potential higher than its oxidation potential. dtic.mil The polymerization of 3-methylthiophene typically requires an up-switch potential of at least 1.4 V. dtic.mil

The addition of other thiophene-based molecules, such as 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, to the polymerization medium can significantly accelerate the polymerization rate of 3-methylthiophene. dtic.mil For instance, the presence of terthiophene leads to a more rapid increase in the anodic peak current during cyclic voltammetry, indicating faster polymer growth. dtic.mil

The properties of the resulting polymer can be tuned by controlling the electrochemical parameters. For example, the doping level of P3MT films can be electrochemically controlled, which in turn affects their electrical and optical properties. acs.org As the film is dedoped through electrochemical reduction, its behavior transitions from metallic to semiconducting. acs.org

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization offers a scalable method for producing poly(3-methylthiophene) in larger quantities. This technique typically involves the use of an oxidant, such as iron(III) chloride (FeCl3) or iron(III) perchlorate, in an organic solvent. google.comnih.gov The choice of oxidant and solvent can influence the properties of the resulting polymer. For instance, P3MT synthesized using TiCl4 as an oxidant in chloroform (B151607) has been reported. researchgate.net

The polymerization rate and polymer yield can be significantly increased by using an initiator, which is a 2-substituted thiophene (B33073) nucleus with a lower oxidation potential than 3-methylthiophene. google.com This initiator becomes incorporated into the final polymer structure. google.com One example of such a synthesis involves adding a solution of 2,2'-bithiophene in acetonitrile (B52724) to a solution of 3-methylthiophene in the same solvent, followed by the addition of an oxidant like iron(III) perchlorate. google.com After the reaction, the polymer is precipitated, washed, and dried, yielding a brownish-black product. google.com Poly(3-methylthiophene) produced by this method has shown a conductivity of about 30 S/cm. google.com

Influence on Polymer Structure, Morphology, and Electronic Properties (e.g., conjugation length, regioregularity, charge transport)

The structure and morphology of poly(3-methylthiophene) (P3MT) are critical determinants of its electronic properties. The methyl group at the 3-position of the thiophene ring influences the polymer's conformation and the degree of π-electron delocalization along the polymer backbone. researchgate.netacs.org

Regioregularity: The coupling of 3-methylthiophene units during polymerization can occur in different ways, leading to variations in regioregularity. The primary linkages are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). wikipedia.org A higher degree of HT coupling generally leads to a more planar polymer backbone, which in turn enhances π-orbital overlap and improves charge transport, resulting in higher electrical conductivity. wikipedia.orgcmu.edu For instance, a regiorandom copolymer of 3-methylthiophene and 3-butylthiophene (B39377) exhibited a conductivity of 50 S/cm, while a more regioregular copolymer showed a higher conductivity of 140 S/cm. wikipedia.org

Conjugation Length: The effective conjugation length, which is the extent of delocalization of π-electrons, is a key factor governing the electronic and optical properties of the polymer. cmu.edu Defects in the polymer chain, such as HH or TT couplings, can disrupt conjugation and limit charge carrier mobility. wikipedia.org The electronic structure, conformation, and molecular orbitals of P3MT have been studied using Density Functional Theory (DFT). researchgate.net

Morphology and Electronic Properties: The morphology of P3MT films, which can be controlled by the preparation method, significantly impacts their electrical properties. ibm.com For example, hard, compact films of P3MT are found to be about 100 times more conducting than brittle, porous films, suggesting that reduced interparticle resistivity in the compact films is crucial for high conductivity. ibm.com The electrical conductivity of P3MT is also dependent on the doping level; as the doping level decreases, the conductivity drops exponentially. acs.org The material transitions from a metallic state at high doping levels to a semiconducting state as it is dedoped. acs.org Studies have shown that the amorphous structure and high carrier concentration in poly(3-methylthiophene) films can lead to a greater Hooge parameter value, which is a measure of noise in electronic devices. researchgate.net

Table 1: Comparison of Poly(3-alkylthiophene) Properties

| Polymer | Regioregularity | Conductivity (S/cm) |

|---|---|---|

| Regiorandom copolymer of 3-methylthiophene and 3-butylthiophene | Random | 50 wikipedia.org |

| Regioregular copolymer of 3-methylthiophene and 3-butylthiophene | Higher HT content | 140 wikipedia.org |

| Regioirregular poly(3-(4-octylphenyl)thiophene) (POPT) | < 94% HT | 0.4 wikipedia.org |

| Regioregular poly(3-(4-octylphenyl)thiophene) (POPT) | > 94% HT | 4 wikipedia.org |

| Poly(3-methylthiophene) (FeCl3 doped) | - | 30 google.com |

| Poly(3-octylthiophene) (FeCl3 doped) | 84% HT | 47 cmu.edu |

Development of Self-Doped Conducting Polymers

Self-doped conducting polymers are a class of materials where the dopant counterion is covalently attached to the polymer backbone. elsevierpure.com This design eliminates the need for an external dopant and can improve the material's processability and stability.

While 3-methylthiophene itself does not inherently form a self-doped polymer, the principles of self-doping are highly relevant to the broader field of polythiophene chemistry. For instance, thiophene derivatives bearing sulfonic acid groups, such as poly-3-(2-ethanesulfonate)thiophene and poly-3-(4-butanesulfonate)thiophene, are examples of water-soluble, self-doped conducting polymers. elsevierpure.com In these systems, charge injection into the π-electron system is compensated by the ejection of a proton or other cation, with the sulfonate group acting as the bound counterion. elsevierpure.com

The development of self-doped poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives further illustrates this concept. researchgate.netnih.gov For example, a fully soluble self-doped PEDOT with a high electrical conductivity of 1089 S/cm has been synthesized. nih.gov The synthesis of these materials often involves the polymerization of a monomer functionalized with a sulfonic acid or other ionizable group. researchgate.netnih.gov

As a Component in Catalytic Systems

Homogeneous Acid Catalysis

While the direct use of 3-Methylthiophene-2-sulfonic acid in homogeneous acid catalysis is not extensively documented in the provided search results, the broader class of sulfonic acid-functionalized materials, including those supported on various substrates, are well-established as efficient solid acid catalysts. mdpi.com These materials serve as a sustainable alternative to homogeneous mineral acids in a variety of acid-catalyzed reactions. mdpi.com

Sulfonic acid-functionalized materials, such as sulfonated mesoporous silica (B1680970), have been successfully employed in reactions like Friedel-Crafts alkylation. nih.gov These solid acid catalysts can be recovered and recycled, highlighting their sustainability. nih.gov The catalytic activity of these materials is attributed to the Brønsted acidity of the sulfonic acid groups. nih.gov

Although not directly about this compound, research on other sulfonic acid-containing polymers, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), demonstrates their application in catalytic systems. repositorioinstitucional.mx For example, AMPS-containing polymers have been used as catalytic membranes for biodiesel production. repositorioinstitucional.mx

The synthesis of aromatic sulfonic acids for use in proton exchange membranes for fuel cells also highlights the importance of the sulfonic acid group in catalytic and electrochemical applications. scispace.com

In the context of polythiophene synthesis, Brønsted acids have been shown to effectively initiate the cationic chain growth polymerization of thiophene derivatives, indicating a role for acidic species in polymerization catalysis. researchgate.net

Design and Application of Heterogeneous Solid Acid Catalysts

Heterogeneous solid acid catalysts are a cornerstone of green chemistry, offering advantages such as ease of separation, reusability, and enhanced stability. mdpi.com The functionalization of solid supports with sulfonic acid groups (–SO₃H) is a key strategy for creating strong acidic sites capable of catalyzing a variety of organic reactions. rsc.org

Sulfonic Acid-Functionalized Mesoporous Materials

The development of sulfonic acid-functionalized mesoporous materials, such as those based on silica (e.g., SBA-15, MCM-41), represents a significant advancement in solid acid catalysis. mdpi.comnih.gov These materials are prized for their high surface area and ordered pore structures, which provide a high density of accessible catalytic sites. mdpi.com

Two primary methods are employed for their synthesis:

Post-synthesis Grafting: This involves synthesizing the mesoporous support first, followed by the attachment of sulfur-containing organosilanes, such as 3-mercaptopropyltrimethoxysilane (MPTMS). The attached thiol (–SH) groups are then oxidized to sulfonic acid (–SO₃H) groups using an oxidizing agent like hydrogen peroxide. nih.govrsc.org

Co-condensation: This one-step method involves the simultaneous reaction of a silica precursor (like tetraethyl orthosilicate, TEOS) and an organosilane precursor in the presence of a structure-directing surfactant. nih.gov

While alkylsulfonic acid groups derived from MPTMS are common, aryl sulfonic acid groups can also be incorporated. rsc.org This can be achieved by using precursors like (4-chlorosulfonylphenyl)ethyltrimethoxysilane or by directly sulfonating an aromatic ring, such as the phenyl or thiophene ring, that has been grafted onto the support. rsc.orgresearchgate.net The functionalization of a material with 3-methylthiophene and its subsequent sulfonation would yield a solid catalyst with this compound as the active acidic site. These aryl sulfonic acid catalysts have been shown to be effective in various transformations. rsc.orgresearchgate.net

Role in Specific Organic Transformations (e.g., alkylation, esterification, condensation reactions)

Solid acid catalysts based on sulfonic acid-functionalized materials are versatile and have been successfully employed in numerous organic transformations. Their applications include Friedel-Crafts alkylation, esterification, and condensation reactions. mdpi.comnih.gov For instance, sulfonic acid-functionalized silica nanoparticles have demonstrated exceptional performance in the esterification of fatty acids like linoleic acid and propanoic acid, achieving high conversion rates. rsc.orgucl.ac.uk

The efficiency of these catalysts stems from their strong Brønsted acidity, which is comparable to that of sulfuric acid, but with the added benefits of being a solid and reusable material. The hydrophobic or hydrophilic nature of the support material can also be tuned to optimize performance for specific reactions. rsc.org

| Reaction Type | Substrates | Catalyst Type | Key Finding | Reference |

|---|---|---|---|---|

| Esterification | Linoleic Acid and Methanol | Aryl-sulfonic SiO₂ Nanoparticles | 100% conversion achieved in 2 hours. | rsc.org |

| Esterification | Propanoic Acid and Methanol | Magnetic Core-Mesoporous Shell Sulfonic Acid Silica | High activity and facile magnetic separation of the catalyst. | ucl.ac.uk |

| Friedel-Crafts Alkylation | Various Aromatics and Alkenes/Alcohols | Sulfonic Acid-Functionalized Mesoporous Silica | Highly sustainable and economical synthesis of diaryl- and triarylmethanes. | nih.gov |

| Condensation | Aldehydes and Active Methylene (B1212753) Compounds | Solid Silica-Based Sulfonic Acid | Efficient one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions. | iiste.org |

Catalyst Regeneration and Stability Studies

A critical advantage of heterogeneous catalysts is their potential for regeneration and reuse, which is crucial for industrial applications and sustainable chemistry. mdpi.com Studies on sulfonic acid-functionalized catalysts have demonstrated their robustness. For example, certain nanocatalysts have been reused for up to five cycles without significant loss of activity. rsc.org In some cases, catalysts have been recycled for up to eight cycles. nih.gov The thermal stability of these materials is also a key feature, with many being stable up to high temperatures, although the sulfonic acid groups themselves may begin to degrade at temperatures around 200-300°C. iiste.orghep.com.cn The main drawback that can limit industrial application is the potential leaching of the acid groups from the support during repeated reaction cycles. mdpi.com

As a Synthetic Intermediate for Complex Molecules and Advanced Materials

Beyond its potential role in catalysis, this compound and its parent compound, 3-methylthiophene, serve as valuable intermediates in the synthesis of more complex molecules, including new heterocyclic frameworks that are often the core of pharmaceuticals and advanced materials. wikipedia.orgrroij.com

Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov This approach is valued for its atom economy, simplicity, and speed. nih.gov

Thiophene derivatives are frequently used as building blocks in MCRs to construct larger, more complex heterocyclic systems. osi.lv For instance, substituted aminothiophenes readily participate in three-component condensation reactions with aldehydes and active methylene compounds to generate fused heterocyclic structures like thieno[2,3-b]pyridines. iiste.org While direct participation of this compound in MCRs is less documented, the principle of using functionalized thiophenes is well-established. The methyl and sulfonic acid groups on the thiophene ring would influence the reactivity and regioselectivity of such reactions, guiding the formation of specific products and imparting unique properties to the final molecule.

Precursor in the Synthesis of New Heterocyclic Compounds

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. rroij.com 3-Methylthiophene itself is a known precursor for the synthesis of drugs and pesticides. wikipedia.org The introduction of a sulfonic acid group at the 2-position creates a versatile synthetic handle. The –SO₃H group is a strong electron-withdrawing group and can also function as a good leaving group in nucleophilic aromatic substitution reactions.

This functionality allows this compound to serve as a precursor for a variety of other substituted thiophenes. fayoum.edu.eg For example, electrophilic substitution reactions on the thiophene ring are directed by the existing substituents. The sulfonic acid group can be replaced to introduce other functionalities, or it can direct incoming groups to specific positions on the ring, enabling the synthesis of specifically substituted thiophene derivatives. fayoum.edu.eg These derivatives can then undergo further reactions, such as ring-closing or cross-coupling reactions, to form more complex fused heterocyclic systems like benzothiophenes or thienothiophenes. rroij.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in dissecting the molecular and electronic properties of thiophene (B33073) derivatives. mdpi.comresearchgate.net These methods have been successfully applied to various substituted thiophenes to understand their behavior. chemijournal.comnih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity and photophysical properties. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemijournal.commdpi.com

For 3-Methylthiophene-2-sulfonic acid, the electronic landscape is shaped by the interplay of the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing sulfonic acid group (-SO₃H) attached to the π-electron-rich thiophene ring. The methyl group tends to raise the energy of the HOMO, while the sulfonic acid group significantly lowers the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap compared to unsubstituted thiophene, suggesting higher chemical reactivity. mdpi.com

Computational studies on related molecules, such as 3-methylthiophene-2-carboxylic acid, have shown that different conformations can lead to slight variations in orbital energies. researchgate.net In the case of this compound, the HOMO is expected to have significant contributions from the thiophene ring, particularly the C4 and C5 positions, while the LUMO would be more localized over the sulfonic acid group and the C2-C3 bond. A smaller energy gap generally implies that less energy is required to excite an electron, making the molecule more reactive. mdpi.comresearchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Thiophene Derivatives

This table, compiled from computational studies on related structures, illustrates the influence of different substituents on the electronic stability of the thiophene ring. The exact values for this compound would require specific calculation but can be inferred from these trends.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | B3LYP/6-311G(d,p) | -7.14 | -1.81 | 5.33 | mdpi.comresearchgate.net |

| Thiophene Sulfonamide Derivative 2 | B3LYP/6-311G(d,p) | -6.79 | -2.22 | 4.57 | mdpi.comresearchgate.net |

| Methyl-3-aminothiophene-2-carboxylate | B3LYP/6-311G(d,p) | -5.63 | -1.42 | 4.21 | mdpi.com |

| 3-Methylthiophene-2-carboxylic acid | HF/6-311+G** | -9.52 | 2.86 | 12.38 | researchgate.net |

The three-dimensional arrangement of atoms in this compound is determined by bond lengths, bond angles, and dihedral angles, which can be accurately predicted using quantum chemical calculations. researchgate.net The geometry is primarily influenced by the steric and electronic interactions between the thiophene ring and its substituents.

The sulfonic acid group is sterically demanding and will significantly influence the orientation of the molecule. Computational studies on the closely related 3-methylthiophene-2-carboxylic acid revealed several stable conformers arising from rotation around the C2-C(arboxylic) bond. researchgate.net A similar conformational landscape is expected for this compound, with rotational barriers around the C2-S(sulfonic) bond. The most stable conformation will seek to minimize steric repulsion between the bulky -SO₃H group and the adjacent methyl group at the C3 position. This steric clash may cause a slight twisting of the sulfonic acid group out of the plane of the thiophene ring.

Calculations on thiophene sulfonamide derivatives have determined typical bond lengths and angles. For instance, the S-C bonds within the thiophene ring are typically around 1.73-1.75 Å, while the S=O bonds in a sulfonamide group are about 1.42 Å. mdpi.com These values provide a reliable estimate for the geometry of this compound. The relative energies of different conformers can be calculated to determine the most stable, and therefore most abundant, form of the molecule at a given temperature. researchgate.net

Molecular Dynamics and Modeling

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in public literature, this computational technique is crucial for understanding the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvation effects, and intermolecular interactions. For a molecule like this compound, MD could be used to simulate its interaction with water molecules, predicting its hydration shell and how it orients itself at interfaces.

Thermochemical Studies (e.g., Calculated Enthalpies of Formation, Bond Dissociation Energies)

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), are key measures of a molecule's thermodynamic stability. These values can be calculated with high accuracy using composite ab initio methods like G3 theory. nih.govresearchgate.net Experimental and computational studies on related isomers like 2- and 3-acetylthiophene (B72516) have shown that the 2-substituted isomer is thermodynamically more stable than the 3-substituted one. researchgate.net

For this compound, the enthalpy of formation would reflect the stability endowed by the aromatic thiophene ring, offset by the strain from the adjacent, bulky substituents. Bond Dissociation Energies (BDEs) can also be calculated to predict which chemical bonds are most likely to break during a chemical reaction. The C-S bonds within the thiophene ring are quite strong, but the C2-S bond of the sulfonic acid group would be a key site for potential chemical cleavage. Studies on the thermal decomposition of sulfones indicate that the stability of the C-SO₂ bond is highly dependent on the molecular structure, with cyclic sulfones often eliminating SO₂ more readily than acyclic ones. acs.org

Table 2: Experimental Gas-Phase Standard Enthalpies of Formation for Related Thiophene Compounds

This table presents thermochemical data for compounds related to this compound. The data highlights the relative stabilities of different isomers and substitution patterns.

| Compound | ΔfH°(g) (kJ·mol⁻¹) | Reference |

|---|---|---|

| 2-Acetylthiophene | -125.7 ± 1.5 | researchgate.net |

| 3-Acetylthiophene | -112.5 ± 1.5 | researchgate.net |

| Methyl 2-thiopheneacetate | -398.9 ± 2.0 | nih.govumsl.edu |

| Methyl 3-thiopheneacetate | -391.1 ± 2.1 | nih.govumsl.edu |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting how a molecule will react and for elucidating the step-by-step mechanisms of chemical transformations. nih.gov The electronic structure of this compound dictates its reactivity. The electron-rich thiophene ring is generally susceptible to electrophilic substitution. However, the presence of a deactivating sulfonic acid group at the C2 position and an activating methyl group at the C3 position creates a complex reactivity pattern.

The sulfonic acid group will direct incoming electrophiles primarily to the C5 position. The activating methyl group at C3 reinforces this directing effect. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation) are predicted to occur regioselectively at the C5 position.

Furthermore, analysis of the LUMO can predict susceptibility to nucleophilic attack. researchgate.net In molecules with sulfonyl groups, the sulfur atom is electrophilic and can be a site for nucleophilic substitution, potentially leading to the displacement of the entire sulfonic acid group under certain conditions. nih.gov Computational modeling can map the entire potential energy surface of a proposed reaction, identifying transition states and intermediates to calculate activation barriers and determine the most favorable mechanistic pathway.

Elucidation of Structure-Reactivity Relationships

By systematically modifying the structure of a molecule and calculating its properties, a clear relationship between structure and reactivity can be established. nih.gov For this compound, the key structural features governing its reactivity are:

The Thiophene Ring: An aromatic, π-electron-rich system that favors electrophilic substitution.

The Sulfonic Acid Group (-SO₃H): A strong electron-withdrawing and deactivating group that is also a meta-director (directing to C5 in this case). It also serves as a potential leaving group in nucleophilic aromatic substitution reactions.

The Methyl Group (-CH₃): An electron-donating and activating group that is an ortho-, para-director (directing to C2 and C4).

The combination of these groups leads to a unique reactivity profile. Computational studies on 3-methylthiophene-2-carboxylic acid have shown that its electronic structure directly impacts its yield in condensation reactions, demonstrating a tangible link between calculated properties and experimental outcomes. researchgate.net Similarly, the specific arrangement of the methyl and sulfonic acid groups on the thiophene ring in this compound creates a distinct electronic and steric environment that governs its chemical behavior, a relationship that can be precisely mapped and understood through theoretical calculations.

Analytical Methodologies for Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the characterization of 3-Methylthiophene-2-sulfonic acid. By interacting with the molecule in different ways—using radio waves, infrared light, ultraviolet-visible light, or X-rays—these techniques provide detailed information about the molecule's atomic arrangement, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), by measuring their absorption of radiofrequency energy in a strong magnetic field.

In the analysis of this compound, ¹H NMR spectroscopy is used to identify the hydrogen atoms attached to the thiophene (B33073) ring and the methyl group. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. Protons in different locations will have distinct chemical shifts. For instance, the methyl protons will appear as a singlet, while the protons on the thiophene ring will exhibit signals whose position depends on the electron-withdrawing effect of the sulfonic acid group.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound, including those in the methyl group and the thiophene ring, will produce a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and bonding environment of the carbon atoms. This method is crucial for confirming the carbon framework and the position of the substituents on the thiophene ring. For related compounds, specific chemical shifts are used to confirm structure and purity. nih.govnih.govspectrabase.com

Table 1: Expected NMR Data for this compound

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methyl Protons (-CH₃) | ~2.5 | Singlet |

| ¹H | Ring Proton (at C4) | ~6.9 - 7.2 | Doublet |

| ¹H | Ring Proton (at C5) | ~7.5 - 7.8 | Doublet |

| ¹³C | Methyl Carbon (-CH₃) | ~15 | Quartet |

| ¹³C | Ring Carbon (C3) | ~140 | Singlet |

| ¹³C | Ring Carbon (C2) | ~145 | Singlet |

| ¹³C | Ring Carbon (C4) | ~125 | Doublet |

| ¹³C | Ring Carbon (C5) | ~130 | Doublet |

Note: These are estimated values based on analogous structures and are dependent on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint by probing the vibrations of chemical bonds. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the scattering of light.

For this compound, these techniques are particularly useful for identifying the functional groups present. The sulfonic acid group (-SO₃H) has several characteristic vibrational modes. Key absorptions in the IR spectrum confirm the presence of this group. asianpubs.orgresearchgate.netnih.gov

S=O Asymmetric and Symmetric Stretching: Strong bands are expected in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively, corresponding to the stretching of the sulfur-oxygen double bonds.

S-O Stretching: A band in the 700-600 cm⁻¹ range is typically assigned to the sulfur-oxygen single bond stretch.

C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene ring is expected to appear around 850-600 cm⁻¹. iosrjournals.org

Raman spectroscopy provides complementary data and is particularly sensitive to symmetric vibrations and sulfur-containing functional groups. The spectra for oligothiophenes and polythiophene have been extensively studied using Raman spectroscopy. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (of -SO₃H) | IR | 3200-2500 | Broad |

| C-H Stretch (Aromatic) | IR/Raman | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | IR/Raman | 3000-2850 | Medium |

| S=O Asymmetric Stretch | IR | ~1190 | Strong |

| S=O Symmetric Stretch | IR | ~1040 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for analyzing conjugated systems, such as the thiophene ring.

In this compound, the thiophene ring constitutes a chromophore that absorbs UV light, promoting electrons from a lower energy π orbital to a higher energy π* orbital (a π–π* transition). The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. The presence of substituents like the methyl and sulfonic acid groups can cause a shift in the λmax. For 2-methylthiophene, the λmax is recorded, providing a baseline for understanding the electronic properties. nist.govnist.gov When polymerized, poly(3-methylthiophene) films show a π–π* transition energy around 2.45 eV. ipsl.lk Studies on related aromatic imines also utilize UV-Vis spectroscopy to characterize their electronic absorption properties. mdpi.com

Table 3: Expected UV-Vis Absorption Data

| Compound | Transition | Expected λmax (nm) |

|---|---|---|

| This compound | π–π* | ~240 - 260 |

Note: The exact λmax is dependent on the solvent used.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A common and diagnostic fragmentation pathway for sulfonic acids is the loss of the SO₃ group (a loss of 80 mass units). nih.gov Other fragments may arise from the cleavage of the thiophene ring or the loss of the methyl group. libretexts.orglibretexts.org Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. youtube.comresearchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 178.21 g/mol )

| m/z Value | Identity of Fragment | Loss from Molecular Ion |

|---|---|---|

| 178 | [M]⁺ (Molecular Ion) | - |

| 98 | [M - SO₃]⁺ | Loss of sulfur trioxide |

| 97 | [M - SO₃H]⁺ | Loss of sulfonic acid group |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. uha.frbyu.edu

In the characterization of this compound, XPS is highly effective for confirming the presence and chemical state of sulfur. The sulfonic acid group (-SO₃H) can be clearly identified by the binding energy of the sulfur 2p (S 2p) core level. For sulfonated materials, the S 2p peak typically appears at a binding energy of approximately 167-169 eV, which is distinct from the binding energy of sulfur in the thiophene ring (around 164 eV). researchgate.net This chemical shift provides direct evidence of the successful sulfonation of the thiophene ring. XPS can also be used for depth profiling to understand the distribution of elements in thin films. mdpi.com

Table 5: Characteristic XPS Binding Energies

| Element | Orbital | Chemical Group | Typical Binding Energy (eV) |

|---|---|---|---|

| Sulfur | S 2p | Thiophene Ring | ~164 |

| Sulfur | S 2p | Sulfonic Acid (-SO₃H) | ~168 |

| Oxygen | O 1s | Sulfonic Acid (-SO₃H) | ~532 |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Potentiostatic/Galvanostatic Studies)

Electrochemical methods are crucial for investigating the redox properties of this compound, particularly its behavior upon polymerization to form poly(3-methylthiophene). These techniques probe the transfer of electrons to and from the material.

Cyclic Voltammetry (CV) is a primary technique used for this purpose. In a CV experiment, the potential of a working electrode coated with the material is swept linearly versus time, and the resulting current is measured. For poly(3-methylthiophene), the cyclic voltammogram reveals the potentials at which the polymer is oxidized (p-doped) and reduced (n-doped). The polymer can be synthesized directly on an electrode surface via electropolymerization from a solution containing the 3-methylthiophene (B123197) monomer. nih.govresearchgate.netinonu.edu.trinonu.edu.tr

The resulting voltammogram for poly(3-methylthiophene) typically shows a broad oxidation wave and a corresponding reduction wave. The positions of these peaks provide information about the energy levels of the polymer's frontier orbitals (HOMO and LUMO). The sulfonic acid group, being electron-withdrawing, can influence these potentials. Studies have shown that poly(3-methylthiophene) modified electrodes can be used as sensors for various analytes. inonu.edu.tr The electrochemical stability of the polymer can be assessed by performing multiple CV cycles; a stable material will show little to no decrease in the peak currents over many scans. utexas.edu

Potentiostatic and galvanostatic studies are also employed. In potentiostatic methods, a constant potential is applied, and the current is measured over time, which is useful for studying the kinetics of electropolymerization or doping. In galvanostatic methods, a constant current is applied, and the potential is monitored, providing insights into the charging and discharging capacity of the material, which is relevant for applications like batteries or supercapacitors. ipsl.lk

Table 6: Summary of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(3-methylthiophene) |

| Sulfur trioxide |

| 2-Methylthiophene |

| Acetonitrile (B52724) |

| Tetrabutylammonium tetrafluoroborate |

| Florfenicol |

| Sodium sulfate (B86663) |

| Pyridine-3-sulfonic acid |

| 3-(trimethylsilyl)-2,2′,3,3′-tetradeuteropropionic acid (TSP) |

| 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |

| Tetramethylsilane |

| 2-Thiophene carboxylic acid |

| Lanthanum acetate (B1210297) |

| Zirconium(IV) acetate hydroxide |

| Triethanolamine (TEA) |

| Ammonia |

| Zirconium n-propoxide |

| Polyvinyl pyrrolidone (PVP) |

| Methyl methanesulfonate (B1217627) |

| Sulfonamide |

| Glassy carbon |

| Silver chloride |

| Britton-Robinson buffer |

| p-Toluenesulfonic acid |

| Potassium trifluoromethanesulfonate |

| Thiophene |

| Phenylthiophene |

| Isothianaphthene |

| Bithiophene |

| Terthiophene |

| Quarterthiophene |

| Sexithiophene |

Chromatographic Separations for Reaction Monitoring and Product Isolation (e.g., GC, HPLC)

Chromatographic techniques are indispensable tools for monitoring the progress of reactions that synthesize or utilize this compound and for the subsequent isolation and purification of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.